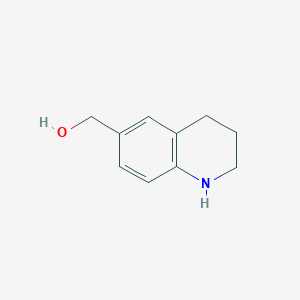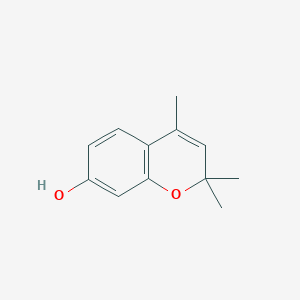
(1,2,3,4-Tetrahydroquinolin-6-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(1,2,3,4-Tetrahydroquinolin-6-yl)methanol is a compound belonging to the class of tetrahydroquinolines, which are known for their diverse biological activities and applications in various fields. This compound features a hydroxymethyl group attached to the tetrahydroquinoline ring, which can influence its chemical reactivity and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,3,4-Tetrahydroquinolin-6-yl)methanol typically involves the reduction of quinoline derivatives. One common method is the reduction of 6-methylquinoline hydrochloride using nascent hydrogen, followed by neutralization . Another approach involves the dealkylation of hydroanalogues of santoquine using concentrated hydrobromic acid in a glacial acetic acid solution .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
化学反応の分析
Types of Reactions
(1,2,3,4-Tetrahydroquinolin-6-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced further to modify the tetrahydroquinoline ring.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield 6-formyl-1,2,3,4-tetrahydroquinoline or 6-carboxyl-1,2,3,4-tetrahydroquinoline.
科学的研究の応用
(1,2,3,4-Tetrahydroquinolin-6-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential neuroprotective properties, particularly in the context of Parkinson’s disease
Industry: It is used in the development of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (1,2,3,4-Tetrahydroquinolin-6-yl)methanol involves its antioxidant properties. The compound enhances the functioning of the antioxidant system, normalizes chaperone activity, and suppresses apoptosis . It affects the activity of NADPH-generating enzymes and chaperones, leading to a decrease in oxidative stress and inflammation .
類似化合物との比較
Similar Compounds
6-Methyl-1,2,3,4-tetrahydroquinoline: This compound is similar in structure but lacks the hydroxymethyl group.
6-Methoxy-1,2,3,4-tetrahydroquinoline: This compound has a methoxy group instead of a hydroxymethyl group.
Uniqueness
(1,2,3,4-Tetrahydroquinolin-6-yl)methanol is unique due to its hydroxymethyl group, which imparts distinct chemical reactivity and biological properties. This functional group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and neuroprotective research.
特性
分子式 |
C10H13NO |
|---|---|
分子量 |
163.22 g/mol |
IUPAC名 |
1,2,3,4-tetrahydroquinolin-6-ylmethanol |
InChI |
InChI=1S/C10H13NO/c12-7-8-3-4-10-9(6-8)2-1-5-11-10/h3-4,6,11-12H,1-2,5,7H2 |
InChIキー |
ZTKJRFRPZXHQKQ-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=CC(=C2)CO)NC1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-(1H-Pyrrol-2-yl)benzo[d]thiazole](/img/structure/B8673112.png)
![2-Oxobicyclo[4.1.0]heptane-1-acetic Acid Ethyl Ester](/img/structure/B8673120.png)

